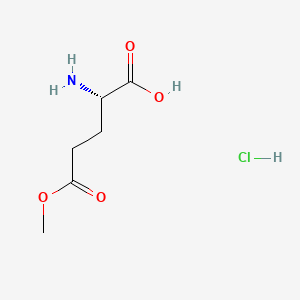

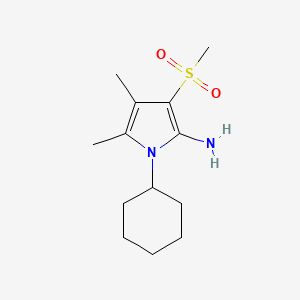

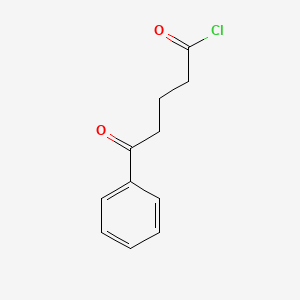

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene” is a chemical compound . Unfortunately, there is no detailed description available for this compound in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is mentioned as 247.24800 .Scientific Research Applications

Sensing Applications

- Selective Sensors for Explosives : Compounds incorporating Pt-ethynyl functionality demonstrate selective sensing capabilities for picric acid, a common explosive component. The selectivity and sensitivity of these sensors are attributed to their extended π-conjugation and luminescence properties, making them promising for detecting explosives at ppb levels (Samanta & Mukherjee, 2013).

- Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Lanthanide metal–organic frameworks based on a triazole-containing tricarboxylic acid ligand synthesized through copper-catalyzed azide alkyne cycloaddition reaction exhibit selective detection capabilities for 4-nitrophenol and Fe3+ ions over other compounds, highlighting the potential for specific sensing applications (Wang et al., 2016).

Photochemistry and Polymer Chemistry

- Photoelectric Properties : Ethynyl-based conjugated oligo-phenylene-ethynylenes with terminal amine show favorable optical properties, including significant fluorescence intensity even at very low concentrations. Their redox activity and the ability to form colored polymorized films highlight their potential in photoelectric applications (Zhang You-yu, 2009).

- Aggregation-Induced Emission (AIE) : Tetraphenylethene-containing diynes exhibit AIE, where their non-emissive solutions become highly fluorescent upon aggregation. This phenomenon, combined with the ability for UV-induced cross-linking and explosive detection capabilities, showcases their versatility in materials science (Hu et al., 2012).

Electronic and Structural Investigations

- Delocalization of Electron Density : The photochemistry of certain phenylene-ethynylene compounds involves rapid formation of radicals with delocalized electron density, providing insights into the structural changes and properties of these compounds under photoexcitation (Polyansky et al., 2005).

- Structural Adaptability in Nanowires : The ability of biaxially derivatized benzene cores with ethynyl-biphenyls to form conjugated 1D nanowires through rotatable ethynyls demonstrates significant electronic communications and adaptability, essential for applications in nanotechnology (Lee et al., 2014).

Mechanism of Action

properties

IUPAC Name |

1-ethynyl-4-[2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO2/c1-2-19-3-5-20(6-4-19)7-8-21-9-11-22(12-10-21)13-14-23-15-17-24(18-16-23)25(26)27/h1,3-6,9-12,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJHGIWALAWCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477418 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

CAS RN |

377776-32-4 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.